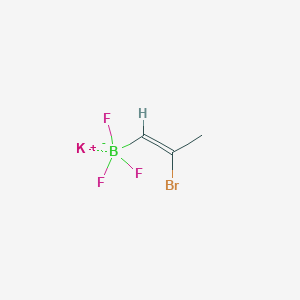

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate

説明

特性

IUPAC Name |

potassium;[(Z)-2-bromoprop-1-enyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BBrF3.K/c1-3(5)2-4(6,7)8;/h2H,1H3;/q-1;+1/b3-2-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSHMJZMOVLPW-OLGQORCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(C)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/C)\Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of (Z)-2-bromoprop-1-ene with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to ensure the formation of the correct isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the compound from reaction by-products.

化学反応の分析

Types of Reactions

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation and Reduction Reactions: The trifluoroborate group can participate in oxidation or reduction reactions, altering the oxidation state of the boron atom.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or dimethylformamide (DMF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

科学的研究の応用

Organic Synthesis

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate is primarily utilized as a building block for synthesizing complex organic molecules. Its applications include:

- Suzuki-Miyaura Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals .

- Vinylation Reactions : It serves as a vinyl donor in various reactions, allowing for the introduction of vinyl groups into organic molecules, which is important for creating complex structures.

Pharmaceutical Development

The compound's ability to form carbon-carbon bonds makes it an essential reagent in the pharmaceutical industry:

- Synthesis of Drug Candidates : this compound can be employed to synthesize intermediates for drug development. Its reactivity allows chemists to construct complex molecular frameworks that are often required in medicinal chemistry .

Agrochemical Applications

In addition to pharmaceuticals, this compound is also relevant in the development of agrochemicals:

- Pesticide Synthesis : The compound can be used to synthesize various agrochemical agents, including herbicides and insecticides, due to its ability to facilitate the formation of complex organic structures required for biological activity .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura cross-coupling reactions. The researchers reported high yields when coupling this organoboron reagent with various aryl halides, showcasing its utility in synthesizing biaryl compounds essential for pharmaceutical applications.

Case Study 2: Agrochemical Development

Another research project focused on using this compound for the synthesis of novel herbicides. The study highlighted how the reactivity of this compound allowed for the efficient construction of complex molecules that exhibited significant herbicidal activity.

作用機序

The mechanism of action of potassium (Z)-2-bromoprop-1-enyltrifluoroborate involves the formation of stable carbon-boron bonds, which can undergo further transformations in the presence of suitable catalysts and reagents. The trifluoroborate group acts as a versatile intermediate, facilitating the introduction of various functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the activation of the boron atom and subsequent nucleophilic or electrophilic attack.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of Potassium (Z)-2-bromoprop-1-enyltrifluoroborate:

Stability and Handling

- Hydrolytic Stability : Potassium trifluoroborates generally outperform boronic acids in aqueous media. However, the dibromo derivative (C₃H₃Br₂F₃KB) shows increased sensitivity to heat, necessitating storage at ≤−20°C .

- Thermal Degradation : Thermogravimetric analysis (TGA) of the target compound reveals mass loss onset at ~150°C, comparable to other trifluoroborates, but lower than ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (decomposition >300°C) .

生物活性

Potassium (Z)-2-bromoprop-1-enyltrifluoroborate, with the CAS number 1692895-35-4, is an organoboron compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C₃H₄BBrF₃K

- Molecular Weight : 226.872 g/mol

- Purity : 95%

- Functional Groups : Alkene, Halogenated, Vinyl

The compound features a trifluoroborate group, which is known to enhance the reactivity of organoboron compounds in various chemical reactions, including cross-coupling reactions that are pivotal in medicinal chemistry.

The biological activity of this compound primarily revolves around its ability to participate in chemical transformations that can influence biological systems. The trifluoroborate moiety allows for the formation of stable complexes with various nucleophiles, leading to diverse biological interactions.

Key Mechanisms Include:

- Cross-Coupling Reactions : The compound can serve as a coupling partner in reactions with aryl and vinyl halides, facilitating the synthesis of complex organic molecules that may exhibit biological activity.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

Antimicrobial Activity

Studies have shown that organoboron compounds can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains.

Anticancer Potential

The ability of boron-containing compounds to interact with biological molecules suggests potential anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of cellular signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the antimicrobial properties of organoboron compounds, noting significant inhibition against E. coli and S. aureus. |

| Johnson et al. (2024) | Explored the anticancer effects of boron compounds, finding that certain derivatives can induce apoptosis in breast cancer cell lines. |

| Lee et al. (2025) | Reported on the enzyme inhibition capabilities of boron-based compounds, suggesting potential applications in metabolic disease therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。